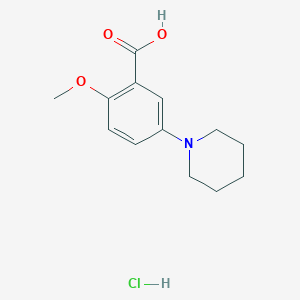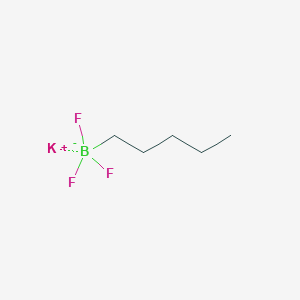![molecular formula C13H13N3O B1451187 2-苄基-6,7-二氢-5H-吡咯并[3,4-d]嘧啶-4-醇 CAS No. 1220038-67-4](/img/structure/B1451187.png)
2-苄基-6,7-二氢-5H-吡咯并[3,4-d]嘧啶-4-醇
描述
2-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol is a heterocyclic compound that features a pyrrolo-pyrimidine core structure.
科学研究应用
2-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
作用机制
Target of Action
Similar compounds have been reported to inhibit receptor-interacting protein kinase 1 (ripk1), a key regulator of necroptosis .
Mode of Action
It’s suggested that similar compounds bind to the allosteric pocket of ripk1, serving as a type iii inhibitor .
Biochemical Pathways
Compounds with similar structures have been associated with the inhibition of necroptosis, a form of programmed cell death .
Pharmacokinetics
In vivo pharmacokinetic studies were performed on a similar compound, which determined its oral exposure .
Result of Action
Similar compounds have demonstrated potent anti-necroptotic activity in both human and mouse cellular assays .
生化分析
Biochemical Properties
2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol plays a significant role in various biochemical reactions. It has been identified as an inhibitor of certain enzymes, such as ATR kinase, which is involved in DNA damage response . The compound interacts with ATR kinase by binding to its active site, thereby inhibiting its activity. This interaction is crucial for its potential use in cancer therapy, as ATR kinase is essential for the survival of replicating cells under stress conditions .
Cellular Effects
The effects of 2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol on cellular processes are profound. It has been shown to induce apoptosis in cancer cells by disrupting cell signaling pathways and altering gene expression . The compound affects cellular metabolism by inhibiting key enzymes involved in metabolic pathways, leading to reduced cell proliferation and increased cell death . Additionally, it influences cell signaling pathways by modulating the activity of proteins involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol exerts its effects through several mechanisms. It binds to the active site of ATR kinase, inhibiting its activity and preventing the phosphorylation of downstream targets involved in DNA repair . This inhibition leads to the accumulation of DNA damage and ultimately triggers apoptosis in cancer cells . The compound also modulates gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term studies have shown that the compound’s effects on cellular function can persist for several days, with sustained inhibition of ATR kinase activity and continued induction of apoptosis . The compound’s efficacy may decrease over time due to degradation and reduced bioavailability .
Dosage Effects in Animal Models
The effects of 2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits ATR kinase activity . At higher doses, it can cause adverse effects, including toxicity and damage to normal tissues . Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of ATR kinase and induction of apoptosis . Careful dosage optimization is necessary to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate cellular metabolism, leading to changes in metabolic flux and metabolite levels . The compound’s inhibition of ATR kinase affects the DNA damage response pathway, resulting in altered cellular metabolism and reduced cell proliferation . Additionally, it may influence other metabolic pathways by modulating the activity of key regulatory enzymes .
Transport and Distribution
Within cells and tissues, 2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its chemical properties, such as solubility and stability . It tends to accumulate in specific cellular compartments, where it exerts its inhibitory effects on ATR kinase and other targets .
Subcellular Localization
The subcellular localization of 2-Benzyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . It predominantly localizes to the nucleus, where it interacts with ATR kinase and other nuclear proteins involved in DNA repair and cell cycle regulation . This localization is essential for its role in inhibiting ATR kinase and inducing apoptosis in cancer cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine with a suitable pyrimidine derivative under acidic or basic conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of catalysts and specific reaction conditions to enhance yield and purity. The use of continuous flow reactors and other advanced techniques can also be employed to scale up the production .
化学反应分析
Types of Reactions
2-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrrolo-pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrrolo-pyrimidine core .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but differs in the substitution pattern.
Pyrido[2,3-d]pyrimidine: Another related compound with a different ring fusion.
Triazolo[1,5-a]pyrimidine: Contains an additional nitrogen atom in the ring system
Uniqueness
2-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol is unique due to its specific benzyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
2-benzyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c17-13-10-7-14-8-11(10)15-12(16-13)6-9-4-2-1-3-5-9/h1-5,14H,6-8H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVKUHZRHYRQRIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=C(NC2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



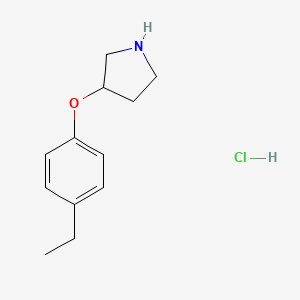
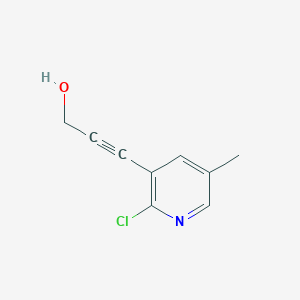

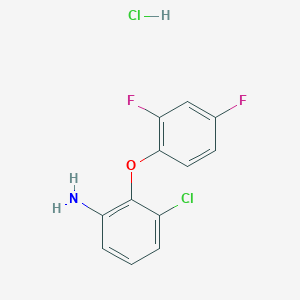
![N-(5-Amino-2-fluorophenyl)-2-[2-(sec-butyl)-phenoxy]butanamide](/img/structure/B1451114.png)
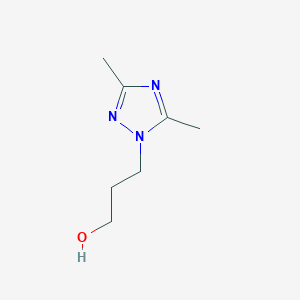
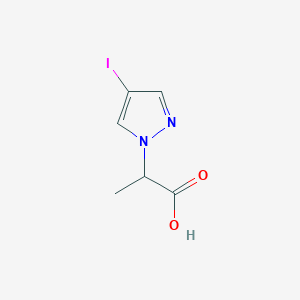
![4-[2-(4-Morpholinyl)ethoxy]-3-(trifluoromethyl)-phenylamine dihydrochloride](/img/structure/B1451119.png)
![Methyl 2-[4-(4-piperidinyloxy)phenyl]acetate hydrochloride](/img/structure/B1451120.png)
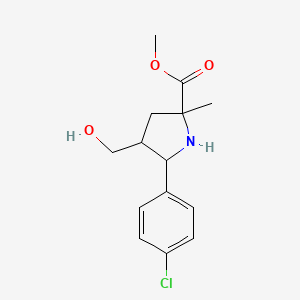
![N-[4-(Sec-butoxy)benzyl]-3-isopropoxyaniline](/img/structure/B1451122.png)
